(R)-3-Hydroxy Midostaurin: A Technical Guide to its Discovery and Synthesis
(R)-3-Hydroxy Midostaurin: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Hydroxy Midostaurin, also known by its research code (R)-CGP52421, is a major and pharmacologically active human metabolite of the multi-kinase inhibitor midostaurin. Midostaurin is a critical therapeutic agent for newly diagnosed FLT3-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis. The discovery of (R)-3-Hydroxy Midostaurin arose from metabolic studies of the parent drug, revealing its significant contribution to the overall clinical activity. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of (R)-3-Hydroxy Midostaurin, presenting key data, experimental protocols, and relevant biological pathways.
Discovery and Pharmacological Significance
The discovery of (R)-3-Hydroxy Midostaurin is intrinsically linked to the clinical development of its parent compound, midostaurin. Initially identified as a major metabolite in human plasma following oral administration of midostaurin, it is formed via hydroxylation at the 3-position of the lactam ring, a reaction catalyzed by the cytochrome P450 enzyme CYP3A4.[1][2] This metabolic conversion results in a mixture of two epimers, with the (R)- and (S)-configurations.[3]
Subsequent investigations revealed that (R)-3-Hydroxy Midostaurin is not an inactive byproduct but possesses a potent kinase inhibitory profile, contributing significantly to the therapeutic efficacy of midostaurin.[4][5] Like its parent compound, (R)-3-Hydroxy Midostaurin targets a range of kinases implicated in cancer pathogenesis, most notably FMS-like tyrosine kinase 3 (FLT3), a key driver in certain types of AML.[4] The prolonged plasma half-life of this metabolite further underscores its importance in maintaining therapeutic drug levels and contributing to the overall clinical benefit observed with midostaurin treatment.[6]
Quantitative Biological Data
The inhibitory activity of (R)-3-Hydroxy Midostaurin (as part of the CGP52421 epimeric mixture) and its parent compound, midostaurin, against a panel of clinically relevant kinases has been characterized. The following table summarizes the half-maximal inhibitory concentrations (IC50) for key targets.
| Kinase Target | Midostaurin IC50 (nM) | (R/S)-CGP52421 IC50 (nM) | Reference |
| FLT3 (wild-type) | 11 | 34 | [4] |
| FLT3 (D835Y mutant) | 6.3 | 20 | [4] |
| FLT3 (ITD mutant) | 2.4 | 10 | [4] |
| KIT (wild-type) | 9.2 | 40 | [4] |
| KIT (D816V mutant) | 4.2 | 25 | [4] |
| VEGFR2 | 9.1 | 50 | [4] |
| SYK | 29 | 100 | [4] |
| PKCα | 22 | 80 | [4] |
Synthesis of (R)-3-Hydroxy Midostaurin
While (R)-3-Hydroxy Midostaurin is primarily formed in vivo through metabolism, its chemical synthesis is crucial for preclinical and clinical research. A specific, detailed, and publicly available synthesis protocol for the enantiomerically pure (R)-3-Hydroxy Midostaurin is not extensively documented. However, a plausible synthetic route can be conceptualized based on the known chemistry of staurosporine and related indolocarbazoles.
A potential strategy involves the stereoselective hydroxylation of a suitable midostaurin precursor. This could be achieved through several approaches:
-
Chiral auxiliary-directed hydroxylation: A chiral auxiliary could be introduced to the midostaurin scaffold to direct the stereoselective introduction of a hydroxyl group at the C3 position.
-
Enzymatic hydroxylation: The use of a specific hydroxylase enzyme could offer a highly selective method for introducing the hydroxyl group with the desired (R)-configuration. Biocatalytic approaches are increasingly being explored for the synthesis of complex natural product derivatives.
-
Asymmetric synthesis from a chiral precursor: A more elaborate approach would involve the total synthesis of the indolocarbazole core using a chiral building block that already contains the (R)-hydroxyl group at the appropriate position.
A patent for the preparation of high-purity midostaurin mentions the control of 3-hydroxymidostaurin impurities, suggesting that this hydroxylation can occur as a side reaction during the synthesis of the parent drug.[7] The challenge lies in controlling the stereoselectivity of this process.
Experimental Protocols
General Kinase Inhibition Assay Protocol (LanthaScreen™ Eu Kinase Binding Assay)
This protocol provides a general framework for determining the IC50 values of compounds like (R)-3-Hydroxy Midostaurin against a specific kinase, such as FLT3.
Materials:
-
Kinase of interest (e.g., recombinant FLT3)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test compound ((R)-3-Hydroxy Midostaurin)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well assay plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Compound Dilution: Prepare a serial dilution of (R)-3-Hydroxy Midostaurin in DMSO, and then further dilute in the assay buffer to the desired final concentrations.
-
Kinase and Antibody Preparation: Prepare a solution containing the kinase and the Eu-anti-Tag antibody in the assay buffer.
-
Tracer Preparation: Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer in the assay buffer.
-
Assay Assembly: In a 384-well plate, add the following in order:
-
5 µL of the diluted test compound.
-
5 µL of the kinase/antibody mixture.
-
5 µL of the tracer solution.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
Cell-Based FLT3 Autophosphorylation Assay
This assay measures the ability of a compound to inhibit the phosphorylation of the FLT3 receptor in a cellular context.
Materials:
-
FLT3-dependent cell line (e.g., MOLM-14 or MV4-11)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound ((R)-3-Hydroxy Midostaurin)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-FLT3 and total anti-FLT3
-
Western blotting reagents and equipment
Procedure:
-
Cell Culture and Treatment: Culture the FLT3-dependent cells to the desired density. Treat the cells with various concentrations of (R)-3-Hydroxy Midostaurin for a specified period (e.g., 2-4 hours).
-
Cell Lysis: Harvest the cells and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then probe with a primary antibody specific for phosphorylated FLT3.
-
Wash the membrane and then incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for phospho-FLT3. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total FLT3. The inhibition of FLT3 autophosphorylation is determined by the reduction in the phospho-FLT3 signal in treated cells compared to untreated controls.[8][9]
Signaling Pathways and Workflows
Simplified FLT3 Signaling Pathway and Inhibition
The following diagram illustrates the central role of FLT3 in cell signaling and the point of inhibition by (R)-3-Hydroxy Midostaurin.
Caption: Simplified FLT3 signaling pathway and its inhibition by (R)-3-Hydroxy Midostaurin.
General Workflow for Kinase Inhibitor Evaluation
This diagram outlines the typical experimental workflow for the evaluation of a kinase inhibitor like (R)-3-Hydroxy Midostaurin.
Caption: General experimental workflow for the preclinical and clinical evaluation of a kinase inhibitor.
Conclusion
(R)-3-Hydroxy Midostaurin is a clinically significant metabolite of midostaurin that actively contributes to its therapeutic effect. Its discovery through metabolic studies highlights the importance of understanding drug metabolism in drug development. While its chemical synthesis presents challenges in achieving stereoselectivity, its potent kinase inhibitory profile, particularly against FLT3, makes it a molecule of continued interest in the development of targeted cancer therapies. This guide provides a foundational understanding for researchers and professionals working in the field of drug discovery and development, particularly in the context of kinase inhibitors for hematological malignancies.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the Kinase Profile of Midostaurin (Rydapt) with That of Its Predominant Metabolites and the Potential Relevance of Some Newly Identified Targets to Leukemia Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2020200945A1 - Process for the preparation of midostaurin with high purity - Google Patents [patents.google.com]
- 8. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FLT3 Inhibition as Therapy in Acute Myeloid Leukemia: A Record of Trials and Tribulations - PMC [pmc.ncbi.nlm.nih.gov]
